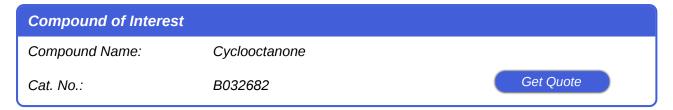




Application Notes and Protocols: Baeyer-Villiger Oxidation of Cyclooctanone

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis, enabling the conversion of ketones into esters, and more specifically, cyclic ketones into lactones.[1][2][3] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group and the insertion of an oxygen atom.[1][3][4] The transformation of **cyclooctanone** to 9-nonanolide (the corresponding nine-membered lactone) is of significant interest as lactones are crucial structural motifs in many natural products, pharmaceuticals, and polymers.[5][6]

This document provides a detailed overview of the reaction mechanism, various catalytic systems, and comprehensive experimental protocols for the Baeyer-Villiger oxidation of **cyclooctanone**.

Reaction Mechanism

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a peroxyacid oxidant. The key steps are as follows:

• Protonation of the Carbonyl: The carbonyl oxygen of **cyclooctanone** is first protonated by the peroxyacid, which increases the electrophilicity of the carbonyl carbon.[1][7]



- Nucleophilic Attack: The peroxyacid then acts as a nucleophile and attacks the activated carbonyl carbon.[7][8]
- Formation of the Criegee Intermediate: This attack forms a tetrahedral intermediate, commonly known as the Criegee intermediate.[1][9]
- Rearrangement: In a concerted, rate-determining step, an alkyl group migrates from the carbon to the adjacent oxygen of the peroxide bond, simultaneously displacing a carboxylate anion as a leaving group.[1][7] For symmetrical ketones like **cyclooctanone**, either adjacent methylene group can migrate. The migrating group retains its stereochemistry throughout this process.[8][10]
- Deprotonation: The resulting protonated lactone is then deprotonated to yield the final lactone product, 9-nonanolide.[1]



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Caption: General mechanism of the Baeyer-Villiger oxidation of **cyclooctanone**.

Catalytic Systems for Baeyer-Villiger Oxidation

While classic BV oxidations use stoichiometric amounts of potent peroxyacids like metachloroperoxybenzoic acid (m-CPBA), modern methods focus on catalytic systems that utilize greener, safer oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[5][6][11]

These are traditional and highly effective reagents. The reactivity order is generally correlated with the acidity of the corresponding carboxylic acid leaving group.[3][9]

Methodological & Application





- Common Reagents: Trifluoroperacetic acid (TFPAA), meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid.[3]
- · Advantages: High yields, predictable reactivity.
- Disadvantages: Potential for explosion (especially concentrated forms), waste generation, and high cost.[6]

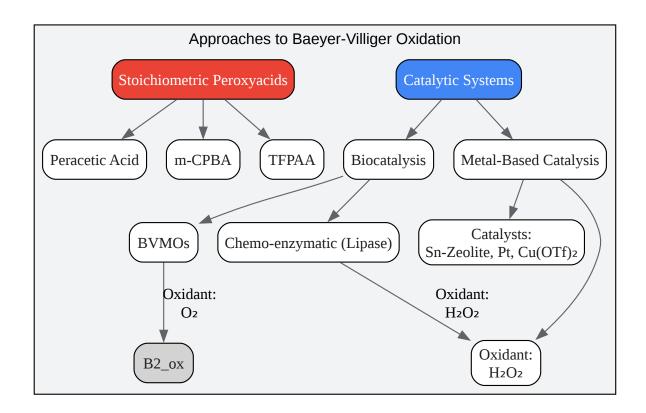
Lewis and Brønsted acids are used to activate the ketone or a milder oxidant like H₂O₂.[5] This approach makes the process more atom-economical and environmentally friendly.

- Lewis Acid Catalysts: Tin-containing zeolites (e.g., Sn-beta) have shown high selectivity for lactones using H₂O₂.[5][11] Other effective metal catalysts include complexes of platinum, copper (e.g., Cu(OTf)₂), and iron.[6][11][12][13]
- Mechanism: The Lewis acid activates the carbonyl group, making it more susceptible to attack by H₂O₂.[5]

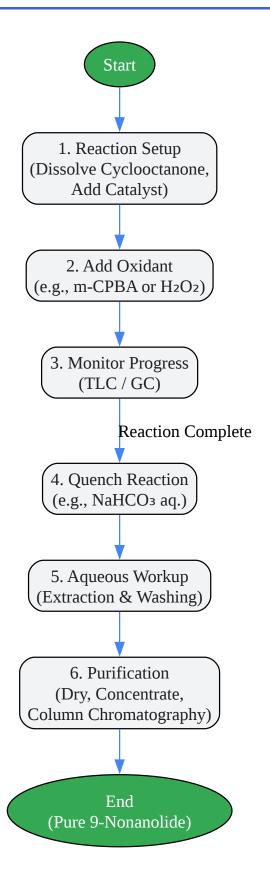
Enzymes offer a green and highly selective alternative for BV oxidations.

- Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes use molecular oxygen and a cofactor (NAD(P)H) to perform the oxidation with exceptional chemo-, regio-, and enantioselectivity.[1][14]
- Chemo-enzymatic Systems: Lipases, such as Candida antarctica lipase B (CALB), can be used to generate a peroxyacid in situ from a carboxylic acid and hydrogen peroxide, which then performs the BV oxidation.[15]









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